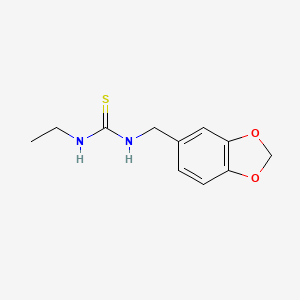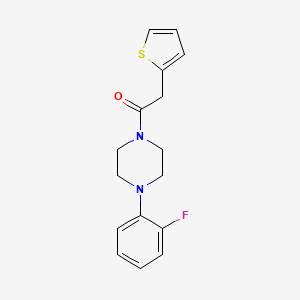
N-(3-methylphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methylphenyl)-2-(trifluoromethyl)benzamide” is a chemical compound . It belongs to the class of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the process of trifluoromethylation . Trifluoromethyl ketones are synthesized using various methods, and they serve as key intermediates in medicinal chemistry .Chemical Reactions Analysis
The trifluoromethyl group in “N-(3-methylphenyl)-2-(trifluoromethyl)benzamide” plays a significant role in its chemical reactions. The process of trifluoromethylation involves the formation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The trifluoromethyl group has gained prominence in pharmaceutical research due to its unique properties. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. By strategically placing the trifluoromethyl moiety, scientists can fine-tune drug properties, leading to improved therapeutic agents .
Agrochemicals and Crop Protection
In agrochemistry, trifluoromethyl-containing compounds find applications as herbicides, fungicides, and insecticides. The trifluoromethyl group can alter the biological activity of these chemicals, making them more effective against pests and pathogens. Researchers continue to investigate novel agrochemicals based on this motif .
Materials Science and Organic Electronics
The trifluoromethyl group influences the electronic properties of organic materials. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. By incorporating trifluoromethyl-substituted building blocks, they aim to enhance charge transport, stability, and efficiency in these materials .
Catalysis and Synthetic Methods
Schreiner’s thiourea-mediated reactions, often involving trifluoromethylated substrates, have become powerful tools in synthetic chemistry. These catalysts enable efficient transformations, such as asymmetric reactions and C–H functionalization. The 3,5-bis(trifluoromethyl)phenyl motif plays a pivotal role in these transformations .
Fluorine-Containing Building Blocks
The trifluoromethyl group serves as a versatile building block for constructing complex molecules. Chemists use it to introduce fluorine atoms into target compounds, enhancing their lipophilicity, metabolic stability, and pharmacokinetics. This strategy is particularly valuable in drug discovery and chemical synthesis .
Biochemical Probes and Imaging Agents
Researchers design trifluoromethylated probes to study biological processes. These probes can selectively label specific proteins, nucleic acids, or cellular structures. Additionally, the trifluoromethyl group can enhance the properties of imaging agents, allowing for better visualization in techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLUMOKJWHWAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)




![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
